(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

Catalog No.
S2830352
CAS No.
1050501-64-8
M.F
C22H24N4O4
M. Wt
408.458
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-...

CAS Number

1050501-64-8

Product Name

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

IUPAC Name

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid

Molecular Formula

C22H24N4O4

Molecular Weight

408.458

InChI

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1

InChI Key

RMUCLSZPXSHUDT-UHFFFAOYSA-N

SMILES

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

Molecular Structure Analysis

Fmoc-Azido-Me-Leu-COOH contains several key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group is a protecting group commonly used in peptide synthesis. It protects the N-terminus (amino group) of a peptide during chain elongation and can be selectively cleaved under specific conditions to reveal the free amine for further reactions [].
  • Azido (N3): The azide group is a reactive moiety that can participate in various click reactions, allowing for conjugation with other molecules containing complementary functional groups.
  • Methyl (CH3): The presence of a methyl group introduces a branch point in the molecule, potentially affecting its conformation and interactions with other molecules.
  • Carboxylic Acid (COOH): This group allows the molecule to participate in amide bond formation, another key reaction in peptide synthesis.

XLogP3

4.9

Dates

Modify: 2023-11-23

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